6-Amino-5-bromobenzofuran-3-carboxylic acid
Description
Properties
IUPAC Name |
6-amino-5-bromo-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-6-1-4-5(9(12)13)3-14-8(4)2-7(6)11/h1-3H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAQETNSNNDWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)N)OC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromobenzofuran-3-carboxylic acid typically involves the bromination of benzofuran derivatives followed by amination and carboxylation reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
Antiviral Activity
Research indicates that 6-amino-5-bromobenzofuran-3-carboxylic acid exhibits antiviral properties, particularly as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, making it a prime target for therapeutic intervention. The compound's ability to inhibit HCV replication suggests its potential as a treatment for HCV infections, which can lead to chronic liver diseases .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In a study involving derivatives of benzofurancarboxylic acids, several compounds demonstrated significant antimicrobial effects against Gram-positive bacteria and antifungal activity against Candida species. Specifically, compounds derived from this compound showed minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
Anti-tumor Activity
In oncology, benzofuran derivatives, including this compound, have shown promise in inhibiting tumor cell growth. These compounds interact with tumor cells to suppress their proliferation, thus contributing to cancer treatment strategies.
Biochemical Research
The compound is also utilized in biochemical assays to study its interactions with various biological targets. Its binding affinity and pharmacokinetic properties are crucial for understanding its mechanism of action and potential therapeutic applications.
Data Table: Summary of Applications
Case Study 1: Antiviral Efficacy
A study published in a patent document highlighted the effectiveness of this compound as an HCV NS5B polymerase inhibitor. The research involved in vitro testing that demonstrated significant reductions in viral load in treated cultures compared to controls, suggesting a viable pathway for developing HCV therapeutics .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, derivatives of benzofurancarboxylic acids were synthesized and tested against various pathogens. The results showed that certain derivatives exhibited potent activity against both bacterial and fungal strains, with specific compounds derived from this compound achieving MIC values indicative of strong efficacy .
Mechanism of Action
The mechanism of action of 6-Amino-5-bromobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with four related benzo[b]furan derivatives from structural studies () and hypothetical analogs.
Table 1: Comparative Analysis of Benzo[b]furan Derivatives
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 6-Amino-5-bromobenzofuran-3-carboxylic acid | –NH₂ (6), –Br (5), –COOH (3) | ~270.08* | Electron-withdrawing Br, electron-donating NH₂; enhanced polarity. |
| 7-Acetyl-6-methoxy-3-methylbenzo[b]furan-2-carboxylic acid (Compound 1) | –OCH₃ (6), –COCH₃ (7), –CH₃ (3), –COOH (2) | 292.27 | Methoxy and acetyl groups increase lipophilicity; esterified COOH. |
| 7-Acetyl-5-bromo-6-hydroxy-3-methylbenzo[b]furan-2-carboxylic acid (Compound 2) | –Br (5), –OH (6), –COCH₃ (7), –CH₃ (3), –COOH (2) | 357.15 | Bromine and hydroxy groups create competing electronic effects. |
| 6-Acetyl-5-hydroxy-2-methylbenzo[b]furan-3-carboxylic acid (Compound 3) | –COCH₃ (6), –OH (5), –CH₃ (2), –COOH (3) | 264.23 | Acetyl and hydroxy groups enable keto-enol tautomerism. |
*Calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, Br: 79.90).
Critical Observations
In contrast, acetyl groups in Compounds 1–3 increase electron-withdrawing effects and steric bulk . The amino group in the target compound distinguishes it from analogs with hydroxy or methoxy groups, offering stronger hydrogen-bond donor capacity and basicity (pKa ~9–10 for aromatic amines).
Biological Implications: While Compounds 1–4 exhibit antimicrobial activity linked to their acetyl and hydroxy groups, the target compound’s amino and bromo substituents may favor interactions with DNA or enzyme active sites, though specific data are unavailable .
Solubility and Reactivity :
- The carboxylic acid group at position 3 in the target compound and Compound 3 improves water solubility compared to ester derivatives (e.g., Compound 4). However, bromine’s hydrophobicity may offset this effect.
Research Findings and Limitations
Structural Insights
- X-ray crystallography of Compound 3 revealed planar benzofuran cores with intramolecular hydrogen bonds between the hydroxy and carboxylic acid groups, stabilizing the conformation .
- Methyl esters (e.g., Compound 4) exhibit reduced intermolecular hydrogen bonding compared to free carboxylic acids, suggesting the target compound’s –COOH group is critical for crystal packing or protein binding .
Knowledge Gaps
- No experimental data exist for the target compound’s structure, solubility, or bioactivity. Computational modeling (e.g., DFT studies) could predict its conformational preferences.
- The synergistic effects of bromine and amino groups on pharmacological activity remain unexplored.
Biological Activity
Introduction
6-Amino-5-bromobenzofuran-3-carboxylic acid is a compound derived from the benzofuran scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various strains of bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) : Compounds derived from the benzofuran scaffold have shown promising MIC values against Mycobacterium tuberculosis and other pathogens. For example, derivatives with structural modifications have been reported with MIC values as low as 2 μg/mL against certain bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Tested : The compound has been evaluated against human breast cancer cell lines such as MCF-7 and MDA-MB-231. Notably, a derivative of this compound exhibited an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating strong antiproliferative effects comparable to standard chemotherapeutics like Doxorubicin .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9e | MDA-MB-231 | 2.52 ± 0.39 |
| 9b | MCF-7 | >100 |
| Dox | MDA-MB-231 | 2.36 ± 0.18 |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of carbonic anhydrases (CAs), which are crucial for regulating pH and bicarbonate levels in biological systems.
- Inhibition Potency : The benzofuran-based carboxylic acids have shown varying degrees of inhibition against carbonic anhydrases, with some derivatives demonstrating IC50 values in the low micromolar range, indicating potential for therapeutic applications in conditions like glaucoma and cancer .
Case Study: Antimycobacterial Activity
A series of benzofuran derivatives were synthesized and tested for their antimycobacterial activity against M. tuberculosis H37Rv strains. Among them, certain compounds showed remarkable potency with MIC values ranging from 2 to 8 μg/mL, suggesting that structural modifications can enhance activity significantly .
Case Study: Anticancer Evaluation
In a study focusing on the anticancer properties of benzofuran derivatives, it was found that treatment with the compound led to significant cell cycle arrest at the G2-M phase in MDA-MB-231 cells. This was accompanied by increased apoptosis rates, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 6-amino-5-bromobenzofuran-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Start with brominated benzofuran precursors (e.g., 5-bromo-2-furoic acid derivatives, as seen in structurally similar compounds like 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid ). Use Pd-catalyzed cross-coupling for amino group introduction, monitoring reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and solvent (DMF or THF) to balance reactivity and stability of the bromo group. Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can solubility and stability challenges be addressed during experimental handling?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for reactions and aqueous buffers (pH 4–7) for biological assays. Store at –20°C under inert atmosphere (argon) to prevent decomposition, as recommended for halogenated benzoic acid derivatives . Use lyophilization for long-term storage of aqueous solutions.
Q. What analytical techniques are critical for confirming structure and purity?
- Methodology :
- NMR : Compare H/C spectra with related bromobenzofurans (e.g., 6-Bromo-2-pyridinecarboxylic acid ) to verify substitution patterns.
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/0.1% formic acid) to assess purity (>95%) and detect byproducts (e.g., debromination or esterification).
- Elemental Analysis : Confirm C/H/N/Br ratios within ±0.3% of theoretical values.
Advanced Research Questions
Q. How does the bromo substituent influence regioselectivity in subsequent derivatization reactions?
- Methodology : The bromine atom acts as a directing group in electrophilic substitutions. For example, in Suzuki-Miyaura couplings, use Pd(PPh) with arylboronic acids to replace Br while retaining the amino-carboxylic acid core. Compare reactivity with non-brominated analogs (e.g., 4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid ) to quantify electronic effects via Hammett plots .
Q. What strategies resolve contradictory spectral data (e.g., unexpected H NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotamerization of the carboxylic acid group).
- 2D-COSY/NOESY : Identify through-space coupling between the amino group and adjacent protons.
- Computational Modeling : Optimize DFT calculations (B3LYP/6-31G*) to simulate spectra and assign peaks .
Q. How can the compound’s stability under biological assay conditions be validated?
- Methodology : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using a calibration curve. Compare with stabilized analogs (e.g., methyl esters like 3-Amino-5-chloro-benzofuran-2-carboxylic acid methyl ester ) to identify protective functional groups.
Q. What are the implications of the amino-carboxylic acid motif in structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs (e.g., amides, esters) and test in target assays (e.g., enzyme inhibition). Use QSAR models to correlate electronic parameters (Hammett σ) of the substituents with bioactivity. Reference studies on bioactive benzofurans, such as marine-derived fungal metabolites .
Data Contradiction & Optimization
Q. How to troubleshoot low yields in amide coupling reactions involving the carboxylic acid group?
- Methodology :
- Activation Reagents : Compare EDCl/HOBt vs. DCC/DMAP systems.
- Solvent Screening : Test dichloromethane (polar aprotic) vs. THF (less polar).
- Byproduct Analysis : Use IR spectroscopy to detect unreacted carbonyl (C=O stretch at ~1700 cm).
Q. What experimental controls are essential when interpreting biological activity data?
- Methodology : Include parent compound (without bromo/amino groups) and vehicle controls (DMSO). Validate target engagement using competitive binding assays or CRISPR-knockout models. Cross-reference with structurally related fluorinated analogs (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid ) to isolate electronic vs. steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
